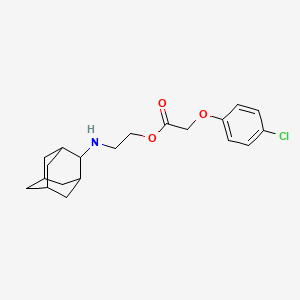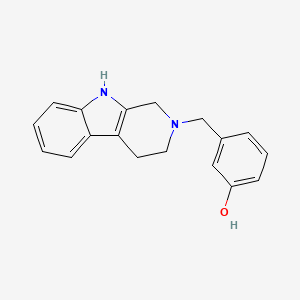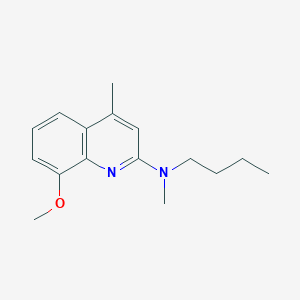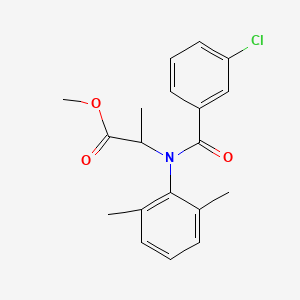
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine, also known as TMC-1, is a chiral diamine that has been extensively studied for its potential applications in asymmetric synthesis and catalysis. This compound has a unique structure that allows it to act as a chiral ligand for a variety of metal catalysts, making it a valuable tool for the development of new chemical reactions.
Mécanisme D'action
The mechanism of action of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine as a chiral ligand involves its ability to coordinate with metal catalysts and control their reactivity. N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine can form a variety of coordination complexes with metal catalysts, and these complexes can then interact with substrates in a chiral manner, leading to the formation of enantioenriched products.
Biochemical and Physiological Effects:
While N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has not been extensively studied for its biochemical and physiological effects, it is known to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in laboratory experiments is its high enantioselectivity, which allows for the production of enantioenriched products with high yields. However, the synthesis of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine can be challenging and time-consuming, which can limit its use in some applications.
Orientations Futures
There are a number of potential future directions for research involving N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine. One area of interest is the development of new synthetic methodologies using N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine as a chiral ligand. Another area of interest is the application of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the use of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine typically involves the reaction of 4-methylcyclohexanone with diethyl malonate, followed by a series of steps to produce the final product. One common method involves the use of a chiral auxiliary to control the stereochemistry of the reaction, resulting in a highly enantioselective synthesis.
Applications De Recherche Scientifique
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has been used extensively in scientific research as a chiral ligand for metal catalysts in a variety of chemical reactions. These reactions include asymmetric hydrogenation, asymmetric allylation, and asymmetric Michael addition reactions. N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has been shown to be highly effective in these reactions, leading to high yields and enantioselectivities.
Propriétés
IUPAC Name |
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-12-6-8-13(9-7-12)15-10-14(2,3)11-16(4)5/h12-13,15H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZNYKOYFZPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)


![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)

![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)

![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)